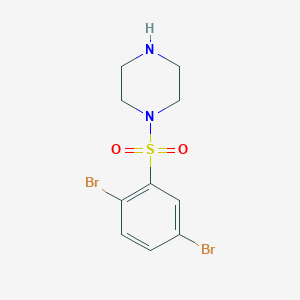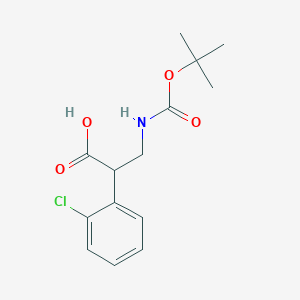
1-(2,5-Dibromo-benzenesulfonyl)-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dibromo-benzenesulfonyl)-piperazine, also known as DBP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DBP belongs to the class of sulfonyl-piperazine compounds, which have been found to exhibit various biological activities.
Mechanism of Action
The mechanism of action of 1-(2,5-Dibromo-benzenesulfonyl)-piperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various biological processes. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. This compound has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In addition, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2,5-Dibromo-benzenesulfonyl)-piperazine in lab experiments is its high yield and purity. This compound can be synthesized under mild conditions, and the yield is high. In addition, this compound has a low toxicity profile, making it safe for use in lab experiments. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to use in certain experiments that require a water-soluble compound.
Future Directions
There are several future directions for research on 1-(2,5-Dibromo-benzenesulfonyl)-piperazine. One area of research is the development of new synthetic methods for this compound that can improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of this compound, which can provide insights into its potential as a therapeutic agent. In addition, further studies are needed to explore the potential of this compound in the treatment of various diseases, including cancer and neurodegenerative diseases.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound can be synthesized under mild conditions, and it exhibits various biological activities, including antitumor, antimicrobial, and anti-inflammatory activities. This compound has a low toxicity profile and may be useful in the treatment of various diseases. Further research is needed to explore the potential of this compound as a therapeutic agent and to develop new synthetic methods for the compound.
Synthesis Methods
The synthesis of 1-(2,5-Dibromo-benzenesulfonyl)-piperazine involves the reaction of 2,5-dibromobenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, and the yield of this compound is high. The purity of this compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
1-(2,5-Dibromo-benzenesulfonyl)-piperazine has been studied for its potential as a therapeutic agent in various diseases. It has been found to exhibit antitumor, antimicrobial, and anti-inflammatory activities. This compound has also been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
1-(2,5-dibromophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2N2O2S/c11-8-1-2-9(12)10(7-8)17(15,16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWWERSIUUTYPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2499564.png)

![7-Fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2499567.png)
![2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2499569.png)

![3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2499572.png)
![N-(2,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2499573.png)
![Cyclohexyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2499574.png)

![3-chloro-2-[2-methyl-4-(1H-pyrazol-5-yl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2499580.png)

![5-chloro-N-[3-(2-methylpropoxy)propyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2499583.png)
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2499584.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenylmethoxyacetamide](/img/structure/B2499585.png)